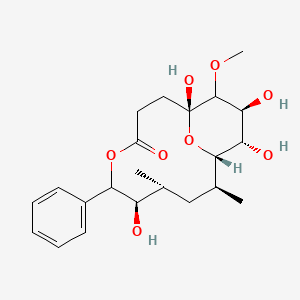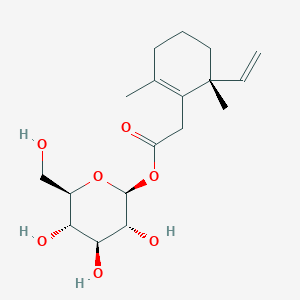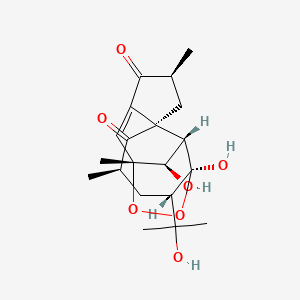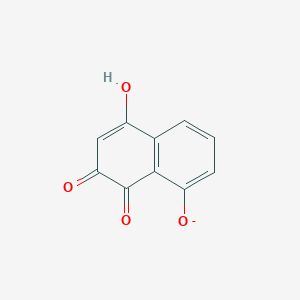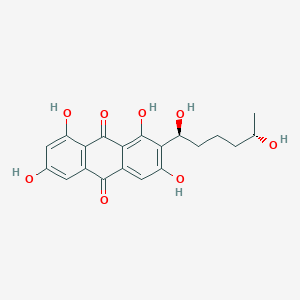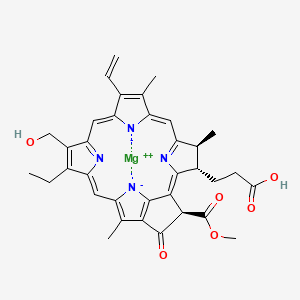
7(1)-Hydroxychlorophyllide a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7(1)-hydroxychlorophyllide a is a chlorophyllide, a dicarboxylic acid monoester and a methyl ester. It derives from a chlorophyllide a. It is a conjugate acid of a 7(1)-hydroxychlorophyllide a(1-).
Scientific Research Applications
Enzymatic Functions and Photosynthesis
7-Hydroxymethyl chlorophyll a reductase is a pivotal enzyme involved in the chlorophyll cycle, crucial for the processes of greening, acclimation to light intensity, and senescence in plants. The enzyme facilitates the conversion of 7-hydroxymethyl chlorophyll a to chlorophyll a, utilizing ferredoxin, and contains flavin adenine dinucleotide and an iron-sulfur center for its functioning. This conversion is an integral part of the chlorophyll cycle, playing a significant role in the interconversion of chlorophyll a and chlorophyll b. The identification and characterization of this enzyme have shed light on the sophisticated mechanisms plants use to adapt to their environment and manage their internal processes (Meguro et al., 2011). Additionally, the crystal structure and catalytic mechanism of 7-hydroxymethyl chlorophyll a reductase were elucidated, revealing its role in efficiently balancing the chlorophyll a/b ratio, essential for photosynthesis and the degradation of light-harvesting complexes. The enzyme employs a proton-activated electron transfer mechanism, suggesting its evolutionary significance and its similarity with certain hydrogenases (Xiao Wang & Lin Liu, 2016).
Pathway of Chlorophyll b Degradation
The degradation pathway of chlorophyll b to chlorophyll a is crucial for avoiding cell death during plant senescence. This degradation involves the conversion of chlorophyll b to 7-hydroxymethyl chlorophyll a by chlorophyll b reductase, highlighting the importance of proper chlorophyll b degradation. In instances where chlorophyll b is not adequately degraded, particularly when contained within core antenna complexes, the accumulation of intermediary products can lead to cell necrosis. This underscores the significance of the enzymatic conversion processes in maintaining plant cell health and the efficient operation of photosynthetic machinery (Shimoda et al., 2012).
properties
Product Name |
7(1)-Hydroxychlorophyllide a |
|---|---|
Molecular Formula |
C35H34MgN4O6 |
Molecular Weight |
631 g/mol |
IUPAC Name |
magnesium;3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethyl)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoic acid |
InChI |
InChI=1S/C35H36N4O6.Mg/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22;/h7,11-13,16,20,31,40H,1,8-10,14H2,2-6H3,(H3,36,37,38,39,41,42,43);/q;+2/p-2/t16-,20-,31+;/m0./s1 |
InChI Key |
QCWXXDQFRHDXNM-IEEIVXFASA-L |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)CO.[Mg+2] |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)CO.[Mg+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide](/img/structure/B1264246.png)

![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-2-furancarboxamide](/img/structure/B1264249.png)

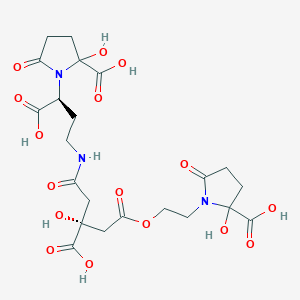
![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1264254.png)
